molecular formula C11H16BrClN2O B5162561 N'-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]ethane-1,2-diamine

N'-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]ethane-1,2-diamine

Cat. No.: B5162561
M. Wt: 307.61 g/mol
InChI Key: ZDAWORQOGMXJHC-UHFFFAOYSA-N
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Description

N’-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]ethane-1,2-diamine is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]ethane-1,2-diamine typically involves multiple steps. One common route includes the following steps:

    Bromination and Chlorination: The starting material, 4-methylphenol, undergoes bromination and chlorination to introduce the bromo and chloro substituents at the 2 and 6 positions, respectively.

    Ether Formation: The halogenated phenol is then reacted with 2-chloroethylamine under basic conditions to form the ether linkage.

    Amine Introduction: Finally, the intermediate product is treated with ethylenediamine to introduce the diamine functionality.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

N’-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]ethane-1,2-diamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The bromo and chloro groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium iodide in acetone for halogen exchange.

Major Products

    Oxidation: Formation of corresponding quinones.

    Reduction: Formation of dehalogenated products.

    Substitution: Formation of iodinated derivatives.

Scientific Research Applications

N’-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]ethane-1,2-diamine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of N’-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]ethane-1,2-diamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N’-[2-(2-bromo-4-methylphenoxy)ethyl]ethane-1,2-diamine
  • N’-[2-(2-chloro-4-methylphenoxy)ethyl]ethane-1,2-diamine
  • N’-[2-(2-fluoro-6-chloro-4-methylphenoxy)ethyl]ethane-1,2-diamine

Uniqueness

N’-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]ethane-1,2-diamine is unique due to the presence of both bromo and chloro substituents, which can significantly influence its reactivity and biological activity compared to similar compounds with only one halogen substituent.

Properties

IUPAC Name

N'-[2-(2-bromo-6-chloro-4-methylphenoxy)ethyl]ethane-1,2-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrClN2O/c1-8-6-9(12)11(10(13)7-8)16-5-4-15-3-2-14/h6-7,15H,2-5,14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDAWORQOGMXJHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)OCCNCCN)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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